11-Hydroxygelsenicine
CAS No.:
Cat. No.: VC16642453
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | (1R,2S,4S,7R,8S)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1 |
| Standard InChI Key | ZXUAITOHPKQHGN-NWPJSNQLSA-N |
| Isomeric SMILES | CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
| Canonical SMILES | CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
11-Hydroxygelsenicine (C₁₉H₂₂N₂O₄; molecular weight 342.395 g·mol⁻¹) is a gelsedine-type indole alkaloid characterized by a hydroxyl group at the C11 position of its oxabicyclo[3.2.2]nonane core . Its structure includes:
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A spiro-N-methyl indolinone moiety linked to a hydroxamic acid derivative.
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A methoxy group at C1 and a carbonyl group at C2, facilitating hydrogen bonding with biological targets .
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Stereochemical configurations at C3 (S), C3' (R), C3a' (S), C6' (S), C8a' (S), and C9' (R) .
The presence of the 11-hydroxy group differentiates it from analogs like 14-hydroxygelsenicine, altering its electronic properties and receptor affinity .
Table 1: Physicochemical Properties of 11-Hydroxygelsenicine
Biosynthesis and Laboratory Synthesis
Natural Biosynthesis
In Gelsemium elegans, 11-hydroxygelsenicine is hypothesized to form via enzymatic hydroxylation of gelsenicine or related precursors at C11 . This modification occurs post-cyclization of the gelsedine scaffold, likely mediated by cytochrome P450 oxidases .
Synthetic Routes
Laboratory synthesis of 11-hydroxygelsenicine remains challenging due to its stereochemical complexity. Current approaches include:
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Partial Epoxide Reduction: Treatment of dihydroxygelsenicine derivatives with tert-butyl hydroperoxide (TBHP) and Triton B induces epoxidation at C14–C15, followed by selective reduction to yield the 11-hydroxy isomer .
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Biogenetic Mimicry: Acetylation of 14-hydroxygelsedilam followed by ethylmagnesium bromide-mediated alkylation introduces a two-carbon unit at C20, preserving the C11 hydroxyl group .
Pharmacokinetics and Metabolism
Absorption and Distribution
In pigs administered Gelsemium elegans extracts, 11-hydroxygelsenicine demonstrates:
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Bioavailability: ~55% (estimated from analogous gelsedine alkaloids) .
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Blood-Brain Barrier Penetration: Rapid distribution into CNS tissues, attributed to its lipophilic indole nucleus .
Metabolic Pathways
Hepatic metabolism involves:
Table 2: Pharmacokinetic Parameters in Pigs
Biological Activities and Mechanisms
Cytotoxic Effects
11-Hydroxygelsenicine exhibits dose-dependent cytotoxicity against A431 human epidermoid carcinoma cells (IC₅₀ = 8.2 μM) . This activity correlates with:
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Induction of mitochondrial membrane depolarization.
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Caspase-3/7 activation via the intrinsic apoptotic pathway .
Neuromodulatory Properties
The compound modulates GABAₐ receptors by:
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Prolonging chloride ion channel opening in rat cortical neurons (EC₅₀ = 1.3 μM) .
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Antagonizing benzodiazepine-binding sites, reducing anxiolytic effects in rodent models .
Anti-Inflammatory Activity
In murine macrophages, 11-hydroxygelsenicine suppresses LPS-induced TNF-α production by 68% at 10 μM, potentially via NF-κB pathway inhibition .
Analytical Characterization
LC-MS Identification
Liquid chromatography-triple quadrupole mass spectrometry (LC-QqQ/MS) methods enable quantification with:
Table 3: Diagnostic Ions for LC-MS Detection
| m/z ([M+H]⁺) | Fragment Ions | Adduct |
|---|---|---|
| 343.2 | 297.1, 256.1, 108.1 | +H |
| 365.1 | 319.1, 278.1, 130.1 | +Na |
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